7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with a unique structure. It belongs to the class of quinolone derivatives, which are known for their broad-spectrum antibacterial properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide involves multiple steps. The starting material is typically a quinolone derivative, which undergoes a series of reactions including fluorination, cyclopropylation, and piperazine substitution.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and thiadiazole moieties.
Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine and piperazine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as an antibacterial agent. Its ability to inhibit bacterial DNA gyrase and topoisomerase IV makes it a promising candidate for the development of new antibiotics .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications, including the treatment of bacterial infections and possibly other diseases .
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various applications, including catalysis and material science .
Mechanism of Action
The compound exerts its effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death . The molecular targets and pathways involved in this mechanism are well-studied, making it a valuable tool for understanding bacterial resistance and developing new antibiotics.
Comparison with Similar Compounds
Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
Uniqueness
Compared to similar compounds, 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide exhibits unique structural features, such as the presence of the thiadiazole moiety, which may contribute to its distinct biological activities and potential therapeutic applications.
Biological Activity
The compound 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide is a member of the quinoline family and has garnered interest for its potential biological activities, particularly in antimicrobial and antitumor applications. This article synthesizes current research findings regarding its biological activity, including antibacterial properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is C_{19}H_{22}F_{N}_{5}O_{3}S, with a molecular weight of approximately 397.47 g/mol. The structure features a cyclopropyl group, a fluorine atom, and a thiadiazole moiety which contribute to its biological profile.
Antibacterial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antibacterial properties. The compound has been evaluated for its effectiveness against various bacterial strains. Notably:
- Mechanism of Action : The compound interacts with bacterial topoisomerases, crucial enzymes for DNA replication and transcription. Binding studies suggest that it may inhibit the gyrase enzyme by forming stable complexes with key amino acid residues such as Arg1122 and Arg458 in the GyrA and GyrB subunits, respectively .
- Efficacy Against Strains : In vitro studies have shown that this compound demonstrates potent activity against strains of Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to or lower than those of standard antibiotics .
Antitumor Activity
Emerging studies suggest that quinoline derivatives may possess antitumor properties. The compound has been tested against various cancer cell lines:
- Cell Lines Tested : The compound was evaluated on human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Results : Cytotoxicity assays indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The half-maximal inhibitory concentration (IC50) values were found to be significantly lower than those of traditional chemotherapeutics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to specific structural features:
- Piperazine Ring : Modifications on the piperazine moiety have shown to enhance antibacterial activity by improving binding affinity to target enzymes.
- Thiadiazole Substituent : The presence of the thiadiazole ring appears to contribute positively to the overall potency against bacterial strains by stabilizing the interaction with topoisomerases .
- Fluorine Atom : The fluorine substitution at position 6 enhances lipophilicity, facilitating better membrane penetration and increasing bioavailability .
Case Studies
A recent study involving a series of quinoline derivatives, including our compound, highlighted the importance of structural modifications in enhancing biological activity. These derivatives were subjected to docking studies which predicted improved binding interactions with bacterial enzymes compared to their parent compounds .
Properties
Molecular Formula |
C21H21FN6O3S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide |
InChI |
InChI=1S/C21H21FN6O3S/c1-12(29)26-4-6-27(7-5-26)18-9-17-14(8-16(18)22)19(30)15(10-28(17)13-2-3-13)20(31)24-21-25-23-11-32-21/h8-11,13H,2-7H2,1H3,(H,24,25,31) |
InChI Key |
SJFCHPOBKOKTFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)NC4=NN=CS4)C5CC5)F |
Origin of Product |
United States |
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